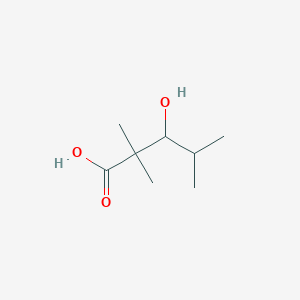

Acide 3-hydroxy-2,2,4-triméthylpentanoïque

Vue d'ensemble

Description

3-Hydroxy-2,2,4-trimethylpentanoic acid is an organic compound with the molecular formula C8H16O3 and a molecular weight of 160.21 g/mol . It is also known by other names such as 2,2,4-trimethyl-3-hydroxyvaleric acid . This compound is characterized by the presence of a hydroxyl group (-OH) and a carboxyl group (-COOH) attached to a branched carbon chain, making it a hydroxy acid.

Applications De Recherche Scientifique

Chemistry

In the field of chemistry, 3-Hydroxy-2,2,4-trimethylpentanoic acid serves as a building block for synthesizing complex organic molecules. It is utilized in various chemical reactions due to its reactivity stemming from its functional groups. For instance:

- Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.

- Reduction : The carboxyl group can be reduced to form alcohols using lithium aluminum hydride.

- Substitution : The hydroxyl group can undergo nucleophilic substitution reactions with halides or amines .

Biology

Research has indicated that this compound plays a role in metabolic pathways and may act as a precursor for biologically active compounds. Its ability to permeate the blood-brain barrier makes it significant for neurobiological studies.

Medicine

In medicinal chemistry, 3-Hydroxy-2,2,4-trimethylpentanoic acid is being investigated for its potential therapeutic properties. It is also an intermediate in synthesizing pharmaceutical agents, particularly those targeting metabolic disorders .

Industry

The compound finds applications in producing specialty chemicals and polymers. Its unique structure allows it to be used in formulations for various industrial applications, including coatings and adhesives.

Case Study 1: Role in Metabolic Research

A study published in the Journal of Biological Chemistry explored the role of 3-Hydroxy-2,2,4-trimethylpentanoic acid in fatty acid metabolism. Researchers found that it significantly affects metabolic pathways involved in energy production and lipid synthesis. This highlights its potential as a target for metabolic disorder therapies.

Case Study 2: Synthesis of Pharmaceuticals

In a recent pharmaceutical study, researchers synthesized novel compounds using 3-Hydroxy-2,2,4-trimethylpentanoic acid as a starting material. The resulting compounds exhibited promising anti-inflammatory properties, suggesting that this acid could be pivotal in developing new therapeutic agents.

Mécanisme D'action

Target of Action

It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

As a biochemical used in proteomics research , it may interact with proteins or enzymes, potentially altering their function or activity.

Pharmacokinetics

It is known to have high gastrointestinal absorption and is bbb (blood-brain barrier) permeant . Its lipophilicity is moderate, with a consensus Log Po/w of 1.13 . These properties suggest that the compound may have good bioavailability.

Result of Action

As a biochemical used in proteomics research , it may have diverse effects depending on the specific proteins or enzymes it interacts with.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Hydroxy-2,2,4-trimethylpentanoic acid. For instance, its storage temperature can affect its stability . Furthermore, its solubility can be influenced by the pH and ionic strength of the solution .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2,2,4-trimethylpentanoic acid can be achieved through various synthetic routes. One common method involves the oxidation of 2,2,4-trimethylpentanol using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions . The reaction typically proceeds at elevated temperatures to ensure complete oxidation of the alcohol to the corresponding carboxylic acid.

Industrial Production Methods

Industrial production of 3-Hydroxy-2,2,4-trimethylpentanoic acid may involve the use of more efficient and scalable processes. One such method includes the catalytic hydrogenation of 2,2,4-trimethylpentanoic acid esters, followed by hydrolysis to yield the desired hydroxy acid . This method allows for the production of large quantities of the compound with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

3-Hydroxy-2,2,4-trimethylpentanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under strong oxidizing conditions.

Reduction: The carboxyl group can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of substituted hydroxy acids or esters.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,2,4-Trimethylpentanoic acid: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

3-Hydroxy-2,2,4-trimethylvaleric acid: Another name for the same compound, highlighting its structural similarity.

Uniqueness

3-Hydroxy-2,2,4-trimethylpentanoic acid is unique due to the presence of both hydroxyl and carboxyl functional groups on a branched carbon chain. This combination of functional groups imparts distinct chemical reactivity and allows for diverse applications in various fields of research and industry .

Activité Biologique

3-Hydroxy-2,2,4-trimethylpentanoic acid (3-Hydroxy-TMPA) is an organic compound with the molecular formula C8H16O3 and a molecular weight of 160.21 g/mol. This compound is notable for its unique branched structure, featuring a hydroxyl group and three methyl groups at specific positions on the pentanoic acid backbone. Its biological activity has garnered interest in various fields, including biochemistry, pharmacology, and environmental science.

3-Hydroxy-TMPA exhibits significant biological activity through its interactions with metabolic pathways and enzymes. It is primarily employed in proteomics research, where it may influence protein function and enzyme activity. The compound is known for its high gastrointestinal absorption and ability to cross the blood-brain barrier (BBB), which enhances its potential therapeutic applications.

Pharmacokinetics

- Absorption : High gastrointestinal absorption.

- Distribution : Permeates the blood-brain barrier.

- Metabolism : Interacts with various metabolic pathways, potentially serving as a biomarker for metabolic disorders such as isobutyryl-CoA dehydrogenase deficiency.

Biological Activity

Research indicates that 3-Hydroxy-TMPA may play roles in several biological processes:

- Metabolic Pathways : It is involved in the synthesis of biologically active compounds and may affect energy metabolism.

- Enzyme Interactions : The compound may modulate the activity of enzymes involved in detoxification and other metabolic processes.

- Potential Therapeutic Uses : Investigated as a possible biomarker for metabolic disorders and for its therapeutic properties in various medical applications.

Case Studies

Recent studies have explored the biological implications of 3-Hydroxy-TMPA:

- A study highlighted its role as a urinary metabolite of certain plasticizers, indicating its relevance in environmental and biological contexts. Elevated levels of 3-Hydroxy-TMPA were observed in individuals with specific metabolic disorders, suggesting its potential as a diagnostic marker.

- Another investigation focused on the biosynthesis of 3-hydroxy acids using engineered polyketide synthases (PKS), showcasing the compound's utility in synthetic biology and industrial applications .

Comparative Analysis

To better understand the uniqueness of 3-Hydroxy-TMPA, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Hydroxy-4-methylpentanoic acid | C6H12O3 | Fewer methyl groups; simpler structure |

| 3-Hydroxybutyric acid | C4H8O3 | Shorter carbon chain; significant metabolic role |

| 3-Hydroxy-2-methylpentanoic acid | C7H14O3 | Similar structure but one less methyl group |

The presence of both hydroxyl and carboxyl functional groups in 3-Hydroxy-TMPA contributes to its distinct reactivity compared to these similar compounds.

Propriétés

IUPAC Name |

3-hydroxy-2,2,4-trimethylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-5(2)6(9)8(3,4)7(10)11/h5-6,9H,1-4H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJLBQZJKORZRDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)(C)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901031843 | |

| Record name | 2,2,4-Trimethyl-3-hydroxyvaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35763-45-2 | |

| Record name | 2,2,4-Trimethyl-3-hydroxyvaleric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035763452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,4-Trimethyl-3-hydroxyvaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,4-TRIMETHYL-3-HYDROXYVALERIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6223647T8V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.